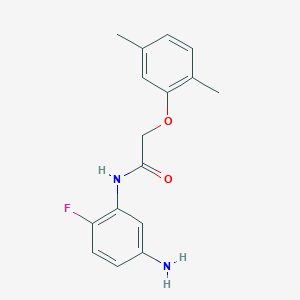
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticonvulsant and neuroprotective properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C16H17FN2O2
- Molecular Weight : 288.32 g/mol
- CAS Number : 954580-48-4
- Chemical Structure : The compound features a fluorinated phenyl group and a dimethylphenoxy moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neuronal voltage-sensitive sodium channels. Studies have shown that modifications in the chemical structure, particularly the introduction of fluorine, can enhance the compound's binding affinity to these channels, which is crucial for anticonvulsant activity.
Anticonvulsant Activity
-
In Vivo Studies :
- Initial screenings using the maximal electroshock (MES) test demonstrated that derivatives with similar structures exhibited significant anticonvulsant properties. The presence of the fluorine atom was found to be essential for enhancing efficacy against seizures .
- In a study involving various analogs, compounds similar to this compound showed protective effects in both MES and pentylenetetrazole (PTZ) models at doses ranging from 100 to 300 mg/kg .
- Table: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection | Notes |
|---|---|---|---|---|
| This compound | 100 | Yes | Yes | Effective in both models |
| Analog 1 | 100 | Yes | No | Delayed onset |
| Analog 2 | 300 | Yes | Yes | High efficacy |
Neuroprotective Properties
Research indicates that compounds within this chemical class may also exhibit neuroprotective effects. The incorporation of fluorine not only enhances metabolic stability but also improves lipophilicity, facilitating better central nervous system (CNS) penetration. This characteristic is vital for potential therapeutic applications in treating epilepsy and other neurological disorders .
Case Studies
- Case Study on Anticonvulsant Efficacy :
- A study reported that a series of N-phenylacetamide derivatives were evaluated for their anticonvulsant activity. Among them, those containing fluorinated phenyl groups demonstrated superior efficacy in seizure models, suggesting that this compound could be a promising candidate for further development .
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-14-8-12(18)5-6-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLQLFULDCUHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














